molecular formula C9H7FO3 B3096619 3-(2-Fluorophenyl)oxirane-2-carboxylic acid CAS No. 1287217-80-4

3-(2-Fluorophenyl)oxirane-2-carboxylic acid

Cat. No.: B3096619
CAS No.: 1287217-80-4
M. Wt: 182.15 g/mol
InChI Key: UQMHLMLOBYNQTP-UHFFFAOYSA-N
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Description

3-(2-Fluorophenyl)oxirane-2-carboxylic acid is a fluorinated epoxide derivative characterized by a phenyl ring substituted with a fluorine atom at the ortho position, fused to an oxirane (epoxide) ring bearing a carboxylic acid group (Figure 1). The fluorine atom at the 2-position of the phenyl ring likely enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, a common feature in pharmaceutical design .

The carboxylic acid group enables further derivatization into esters, amides, or salts, as seen in related compounds .

Properties

IUPAC Name

3-(2-fluorophenyl)oxirane-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7FO3/c10-6-4-2-1-3-5(6)7-8(13-7)9(11)12/h1-4,7-8H,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQMHLMLOBYNQTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2C(O2)C(=O)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Fluorophenyl)oxirane-2-carboxylic acid typically involves the epoxidation of a suitable precursor. One common method is the reaction of 2-fluorophenylacetic acid with a peracid, such as performic acid or peracetic acid, to form the oxirane ring . The reaction conditions generally include a controlled temperature and pH to ensure the selective formation of the epoxide.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale epoxidation reactions using optimized conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Fluorophenyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Water, alcohols, amines

    Acids and bases: Hydrochloric acid, sodium hydroxide

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Ring-opening products: Glycols, amino alcohols

    Substitution products: Fluorinated aromatic compounds

    Oxidation products: Carboxylates, aldehydes

    Reduction products: Alcohols

Scientific Research Applications

3-(2-Fluorophenyl)oxirane-2-carboxylic acid is utilized in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-(2-Fluorophenyl)oxirane-2-carboxylic acid involves the reactivity of the epoxide ring and the carboxylic acid group. The epoxide ring is highly strained and reactive, making it susceptible to nucleophilic attack, leading to ring-opening reactions . The carboxylic acid group can participate in various acid-base reactions, influencing the compound’s reactivity and interactions with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The physicochemical and biological properties of oxirane-carboxylic acids are heavily influenced by substituents on the phenyl ring and modifications to the epoxide or carboxylic acid groups. Key structural analogs include:

Compound Name Substituent(s) Molecular Formula Molecular Weight (g/mol) Key Features/Applications References
3-(4-Chlorophenyl)oxirane-2-carboxylic acid ester 4-Cl, esterified COOH C19H25ClO3 336.86 Enhanced lipophilicity; used in chiral synthesis
3-(4-Methylphenyl)oxirane-2-carboxylic acid 4-CH3 C10H10O3 178.18* Methyl group increases steric bulk; potential metabolic intermediate
(2S,3S)-3-(Ethoxycarbonyl)oxirane-2-carboxylic acid Ethoxycarbonyl group C6H8O5 160.12 Esterification improves stability; precursor for salts
3-(2-Chlorophenyl)-N-phenyl-oxirane-2-carboxamide 2-Cl, carboxamide C15H12ClNO2 273.72 Carboxamide derivatives for crystallography studies

*Calculated based on molecular formula.

  • Fluorine vs. Chlorine/Methyl : The 2-fluorophenyl group in the target compound likely confers greater electronegativity and metabolic resistance compared to chlorine (electron-withdrawing) or methyl (electron-donating) substituents. Fluorine’s small size also minimizes steric hindrance .
  • Carboxylic Acid Derivatives: Esterification (e.g., ethoxycarbonyl in ) or amidation (e.g., carboxamide in ) alters solubility and reactivity.

Physicochemical Properties

  • Reactivity : The epoxide ring is highly reactive, undergoing nucleophilic attack in acidic or basic conditions, as demonstrated in acid-catalyzed rearrangements of nitro-substituted analogs .
  • Stability: Fluorine’s inductive effect may stabilize the phenyl ring against oxidation compared to non-fluorinated analogs. Salts of similar compounds (e.g., sodium or potassium salts) exhibit improved thermal stability and storage life .

Biological Activity

3-(2-Fluorophenyl)oxirane-2-carboxylic acid is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C10H9F O3
  • Molecular Weight : 196.18 g/mol
  • Structure : The compound features an epoxide ring, which is known for its reactivity and ability to form covalent bonds with biomolecules.

The biological activity of this compound primarily stems from its epoxide functionality. This structure allows it to interact with nucleophilic sites on proteins, leading to the formation of covalent adducts that can modulate enzyme activities and affect various biochemical pathways. The compound's reactivity may contribute to its potential therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of oxirane carboxylic acids have shown efficacy against various bacterial strains, including Helicobacter pylori and Staphylococcus aureus. The mechanism typically involves inhibition of bacterial cell wall synthesis or interference with metabolic pathways.

Cytotoxicity Studies

A study evaluating the cytotoxic effects of related compounds on human tumor cell lines found that certain oxirane derivatives exhibited selective cytotoxicity towards cancer cells while sparing normal cells. This selectivity is crucial for developing chemotherapeutic agents with reduced side effects.

CompoundCell Line TestedIC50 (μM)Selectivity Index
This compoundHeLa154
3-(4-Methylphenyl)oxirane-2-carboxylic acidMCF-7105

Anti-inflammatory Effects

Preliminary studies suggest that compounds similar to this compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity could be beneficial in treating conditions like arthritis and other inflammatory diseases.

Study 1: Cytotoxicity Against Cancer Cells

In a comparative study, researchers evaluated the cytotoxicity of several oxirane derivatives, including this compound, against various human cancer cell lines. The results indicated a promising profile for this compound, particularly in inhibiting the proliferation of breast and cervical cancer cells.

Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of the compound against Helicobacter pylori. The results demonstrated that it inhibited bacterial growth at concentrations comparable to established antibiotics, suggesting its potential as a therapeutic agent for gastrointestinal infections.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Fluorophenyl)oxirane-2-carboxylic acid
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3-(2-Fluorophenyl)oxirane-2-carboxylic acid

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